
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the alpha carbon is methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 2,4-difluorobenzeneacetic acid. This can be achieved through the halogenation of benzeneacetic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
-
Esterification: : The 2,4-difluorobenzeneacetic acid is then esterified to form the methyl ester. This reaction is typically carried out using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
-
Methylation: : The final step involves the methylation of the alpha carbon. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the alpha-methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated benzene ring to a non-fluorinated ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Sodium methoxide (NaOCH) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2,4-Difluoro-alpha-methyl-benzeneacetic acid.
Reduction: 2,4-Difluoro-alpha-methyl-benzeneethanol.
Substitution: 2,4-Difluoro-alpha-methyl-benzeneacetic acid derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is used as an intermediate in the synthesis of more complex molecules. Its fluorinated aromatic ring makes it a valuable building block for the development of novel compounds with unique properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its structural similarity to natural aromatic acids allows it to serve as a model compound in various biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to enzymes or receptors. The methyl ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzeneacetic acid: Lacks the methyl ester group.
2,4-Difluoro-alpha-methyl-benzeneacetic acid: Lacks the esterification.
2,4-Difluoro-alpha-methyl-benzeneethanol: Reduction product of the ester.
Uniqueness
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is unique due to its combination of fluorine substitution and ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
methyl 2-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
Clave InChI |
HMRROKZXOMXPPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


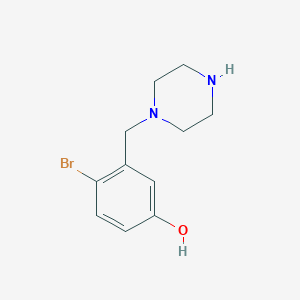


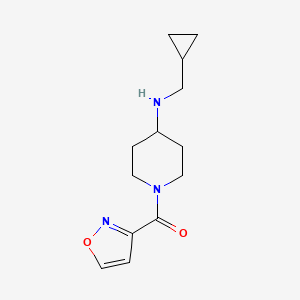

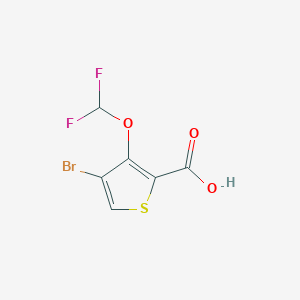
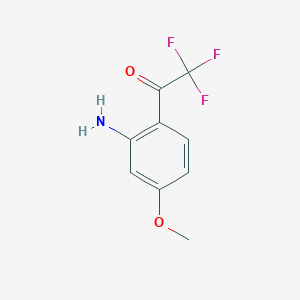
![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)


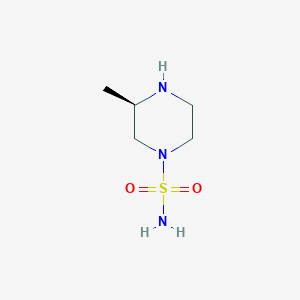

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)
